1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate
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Description
1-hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as hexadecanoyl (palmitoyl). It is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate and a tetradecanoate ester. It is a conjugate acid of a this compound(2-).
PA(16:0/14:0), also known as PA(30:0), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/14:0) is considered to be a glycerophosphate lipid molecule. PA(16:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/14:0) has been primarily detected in blood. Within the cell, PA(16:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/14:0) participates in a number of enzymatic reactions. In particular, PA(16:0/14:0) can be biosynthesized from lpa(16:0/0:0) and tetradecanoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase. Furthermore, PA(16:0/14:0) can be converted into DG(16:0/14:0/0:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, PA(16:0/14:0) can be biosynthesized from lpa(16:0/0:0) and tetradecanoyl-CoA; which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase. Furthermore, PA(16:0/14:0) can be converted into DG(16:0/14:0/0:0); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, PA(16:0/14:0) can be biosynthesized from lpa(16:0/0:0) and tetradecanoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase. Finally, PA(16:0/14:0) can be converted into DG(16:0/14:0/0:0); which is catalyzed by the enzyme phosphatidate phosphatase. In humans, PA(16:0/14:0) is involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/14:0/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:0/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/14:0/22:1(13Z)) pathway.
Properties
Molecular Formula |
C33H65O8P |
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Molecular Weight |
620.8 g/mol |
IUPAC Name |
[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C33H65O8P/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-32(34)39-29-31(30-40-42(36,37)38)41-33(35)28-26-24-22-20-17-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3,(H2,36,37,38)/t31-/m1/s1 |
InChI Key |
GLOXZZHEZYKXNV-WJOKGBTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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